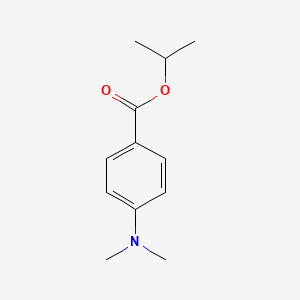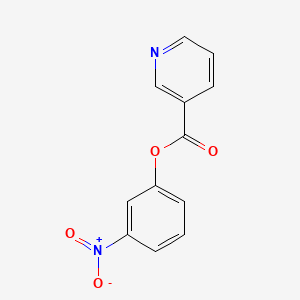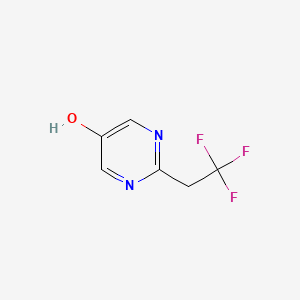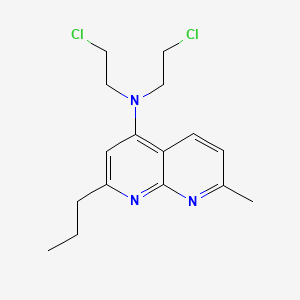![molecular formula C10H17NO2SSn B14344989 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide CAS No. 92179-57-2](/img/structure/B14344989.png)
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with a sulfonamide group and a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with a trimethylstannylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various catalytic cycles. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
Benzene-1-sulfonamide: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
Trimethylstannylbenzene: Lacks the sulfonamide group, limiting its biological applications.
Other Organotin Compounds: May have different substituents, affecting their reactivity and applications.
Uniqueness
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the trimethylstannyl and sulfonamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both organic synthesis and scientific research.
特性
CAS番号 |
92179-57-2 |
|---|---|
分子式 |
C10H17NO2SSn |
分子量 |
334.02 g/mol |
IUPAC名 |
2-(trimethylstannylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3CH3.Sn/c1-6-4-2-3-5-7(6)11(8,9)10;;;;/h2-5H,1H2,(H2,8,9,10);3*1H3; |
InChIキー |
NEWGUMGESOEEPF-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CC1=CC=CC=C1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)



![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)


![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)



